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Compound of Interest

Compound Name: Vanillin-13C6

Cat. No.: B565506

An in-depth overview of the chemical properties and applications of Vanillin-13C6, a key stable
isotope-labeled internal standard for precise quantification in complex matrices.

Vanillin-13C6 is a stable isotope-labeled form of vanillin, where six carbon atoms on the
benzene ring are replaced with the heavy isotope, carbon-13. This isotopic enrichment makes it
an ideal internal standard for quantitative analysis by mass spectrometry-based techniques
such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass
Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to those of
unlabeled vanillin, allowing it to mimic the behavior of the analyte during sample preparation
and analysis, thus correcting for matrix effects and variations in instrument response. This
technical guide provides a comprehensive overview of the chemical properties, applications,
and experimental protocols involving Vanillin-13C6.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Vanillin-13C6 are summarized in the
table below. These properties are essential for its effective use in analytical methodologies.
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Property Value References
Chemical Formula 13C6C2Hs03 [1]
Molecular Weight 158.10 g/mol [2][3]

CAS Number (Labeled) 201595-58-6 [2][4]

CAS Number (Unlabeled) 121-33-5 [2]

Isotopic Purity

=99 atom % 13C

[3](5]

Chemical Purity >98% [2]
Form Solid [31[5]
White to off-white crystalline
Appearance [61[7]
powder
Melting Point 81-83 °C [31[5]
Boiling Point 170 °C at 15 mmHg [31[5]
Soluble in ethanol, chloroform,
and ether. Soluble in solutions
Solubility of fixed alkali hydroxides. [61[7]

Sparingly soluble in water (1
/100 mL at 25°C).

Mass Shift (M+)

+6

[3]05]

Core Applications in Research and Development

Vanillin-13C6 serves as a critical tool in various analytical applications, primarily as an internal
standard for accurate quantification.

Stable Isotope Dilution Analysis (SIDA)

The most prominent application of Vanillin-13C6 is in Stable Isotope Dilution Analysis (SIDA),
a highly accurate method for quantifying compounds in complex mixtures. In this technique, a
known amount of Vanillin-13C6 is added to a sample containing an unknown amount of
natural vanillin. The labeled and unlabeled compounds are then extracted and analyzed
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together. Because they are chemically identical, they experience the same losses during
sample preparation and ionization efficiency in the mass spectrometer. By measuring the ratio
of the mass spectrometric signals of the analyte to the internal standard, the concentration of
the native vanillin in the original sample can be determined with high precision and accuracy.[4]
This method is widely used in the food and beverage industry for authentication and quality
control of vanilla flavoring.[8][9]

Pharmacokinetic and Metabolic Studies

In drug development, stable isotope-labeled compounds are utilized as tracers to study the
absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. While vanillin
itself is not a common drug, the principles of using labeled compounds like Vanillin-13C6 are
transferable to drug molecules. Incorporating stable isotopes can help in quantifying drug
candidates and their metabolites in biological matrices.[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the quantification of
vanillin using Vanillin-13C6 as an internal standard.

Quantification of Vanillin in Fragrant Vegetable Oils by
HS-SPME-GC/MS

This protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled
with Gas Chromatography-Mass Spectrometry (GC/MS) for the analysis of vanillin in oil
matrices.[4]

1. Preparation of Standards and Internal Standard Stock Solutions:

o Prepare a stock solution of unlabeled vanillin (e.g., 10.0 mg in 10 g of a vanillin-free olil like
caprylic capric triglyceride) to create a high-concentration standard.

o Similarly, prepare a stock solution of Vanillin-13C6.

o Create a series of calibration standards by progressive dilution of the unlabeled vanillin stock
solution. The concentration of the Vanillin-13C6 internal standard should be kept constant
across all calibration standards and samples (e.g., 500 pg/kg).[4]
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2. Sample Preparation:

o Accurately weigh a sample of the vegetable oil into a headspace vial.

e Add a known amount of the Vanillin-13C6 internal standard solution to the vial.
3. HS-SPME Procedure:

e Place the vial in a heated autosampler.

e Expose a solid-phase microextraction fiber to the headspace above the oil sample for a
defined period to allow for the adsorption of volatile compounds, including vanillin and
Vanillin-13C6.

4. GC/MS Analysis:
e Desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph.
e Separate the compounds on a suitable capillary column.

» Detect the compounds using a mass spectrometer operating in selected ion monitoring (SIM)
mode.

o For vanillin, monitor ions such as m/z 150.9, 108.9, and 122.8.[4]
o For Vanillin-13C6, monitor ions such as m/z 157.0, 115.0, and 158.0.[4]
5. Quantification:

o Construct a calibration curve by plotting the ratio of the peak area of vanillin to the peak area
of Vanillin-13C6 against the concentration of the vanillin standards.

e Determine the concentration of vanillin in the unknown samples by using the peak area ratio
from the sample and the calibration curve.

Quantification of Vanillin in Food Matrices by LC-MS/MS

This protocol describes a method for analyzing vanillin in various food products using Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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. Preparation of Standards and Internal Standard:

Prepare stock and working standard solutions of vanillin and Vanillin-13C6 in a suitable
solvent such as methanol or acetonitrile.

. Sample Extraction:
Homogenize the food sample.

Spike the homogenized sample with a known amount of Vanillin-13C6 internal standard
solution.

Perform a liquid-liquid extraction (e.g., with acetonitrile) or a solid-phase extraction (SPE) to
isolate the analytes from the sample matrix.[6][7]

The extract may require further cleanup and concentration steps.
. LC-MS/MS Analysis:
Inject the final extract into an LC-MS/MS system.

Separate the analytes using a suitable C18 or other appropriate liquid chromatography
column with a gradient elution profile.

Detect the analytes using a tandem mass spectrometer operating in multiple reaction
monitoring (MRM) mode. This involves selecting a specific precursor ion for both vanillin and
Vanillin-13C6 and monitoring for specific product ions after fragmentation.

. Data Analysis:

As with the GC-MS method, create a calibration curve based on the peak area ratios of the
analyte to the internal standard in the calibration standards.

Calculate the concentration of vanillin in the food samples based on their measured peak
area ratios.

Visualizing the Workflow
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The following diagrams illustrate the general workflow for the use of Vanillin-13C6 in

guantitative analysis.
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Caption: Workflow for quantitative analysis using Vanillin-13C6.
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Caption: Principle of mass spectrometric detection for SIDA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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